Cas no 1806979-34-9 (3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde)

3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group at the 3-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 5-position—enhance its reactivity and selectivity in cross-coupling and condensation reactions. The aldehyde functionality at the 4-position provides a versatile handle for further derivatization. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. This compound is particularly useful in the development of advanced intermediates for crop protection agents and medicinal chemistry applications.
3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde structure
1806979-34-9 structure
Product Name:3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde
CAS No:1806979-34-9
MF:C8H4F5NO2
MW:241.114879608154
CID:4804851
Update Time:2025-10-31

3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde
    • Inchi: 1S/C8H4F5NO2/c9-6(10)5-3(2-15)4(8(11,12)13)1-14-7(5)16/h1-2,6H,(H,14,16)
    • InChI Key: IQGPQCFJMIRQNO-UHFFFAOYSA-N
    • SMILES: FC(C1=CNC(C(C(F)F)=C1C=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 394
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2

3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025759-250mg
3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde
1806979-34-9 95%
250mg
$1,058.40 2022-03-31
Alichem
A029025759-500mg
3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde
1806979-34-9 95%
500mg
$1,600.75 2022-03-31
Alichem
A029025759-1g
3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde
1806979-34-9 95%
1g
$3,068.70 2022-03-31

Additional information on 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde

Research Brief on 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS: 1806979-34-9)

3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS: 1806979-34-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its trifluoromethyl and difluoromethyl substituents, exhibits promising physicochemical properties that make it a valuable intermediate for the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel agrochemicals, pharmaceuticals, and materials science applications.

The structural motif of fluorinated pyridines, such as 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde, is particularly attractive due to the electron-withdrawing effects of fluorine atoms, which can enhance metabolic stability and bioavailability. Researchers have focused on leveraging this compound as a building block for the synthesis of heterocyclic compounds with potential therapeutic effects, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The presence of multiple fluorine atoms also contributes to improved lipophilicity and membrane permeability, key factors in drug design.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its application in the synthesis of potent EGFR inhibitors, showcasing its versatility in oncology research. Another study highlighted its role in the development of next-generation fungicides, where its unique fluorination pattern conferred enhanced activity against resistant fungal strains. These findings underscore the compound's broad applicability across multiple domains.

In addition to its synthetic utility, 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde has been investigated for its mechanistic insights. Nuclear magnetic resonance (NMR) and X-ray crystallography studies have elucidated its conformational preferences and interactions with biological targets. Such structural analyses are critical for rational drug design and optimization. Furthermore, computational modeling has provided predictive insights into its binding affinities, aiding in the identification of novel lead compounds.

Despite its promise, challenges remain in the large-scale production and functionalization of 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde. Issues such as regioselectivity in further derivatization and the environmental impact of fluorinated compounds are areas of active research. Recent efforts have focused on green chemistry approaches to mitigate these concerns, including catalytic fluorination and solvent-free reactions. These innovations aim to balance efficacy with sustainability in industrial applications.

In conclusion, 3-(Difluoromethyl)-2-hydroxy-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS: 1806979-34-9) represents a versatile and high-value compound in chemical biology and medicinal chemistry. Its unique fluorination pattern and synthetic accessibility make it a cornerstone for the development of novel therapeutics and agrochemicals. Ongoing research continues to expand its applications, addressing both scientific and industrial challenges. Future directions may include exploring its role in targeted drug delivery systems and biodegradable materials, further solidifying its importance in the field.

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